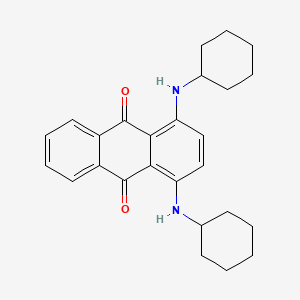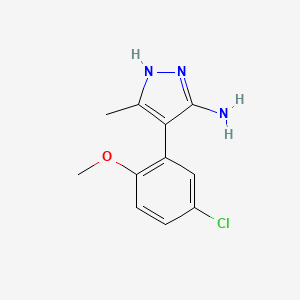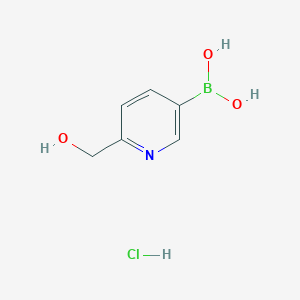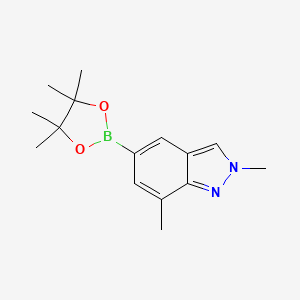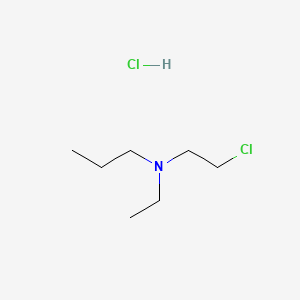![molecular formula C9H16N2O2 B1651694 2-Propenamide, N-[2-(4-morpholinyl)ethyl]- CAS No. 13276-17-0](/img/structure/B1651694.png)
2-Propenamide, N-[2-(4-morpholinyl)ethyl]-
Overview
Description
2-Propenamide, N-[2-(4-morpholinyl)ethyl]- is a chemical compound with the molecular formula C9H16N2O2. It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a morpholine ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, N-[2-(4-morpholinyl)ethyl]- typically involves the reaction of acrylamide with 2-(4-morpholinyl)ethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity. The process generally involves the following steps:
Preparation of Reactants: Acrylamide and 2-(4-morpholinyl)ethylamine are prepared and purified.
Reaction: The reactants are mixed in a suitable solvent, such as ethanol or methanol, and heated to a specific temperature (usually around 60-80°C) to facilitate the reaction.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of 2-Propenamide, N-[2-(4-morpholinyl)ethyl]- is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher production efficiency. The use of catalysts and optimized reaction parameters further enhances the yield and quality of the product.
Chemical Reactions Analysis
Types of Reactions
2-Propenamide, N-[2-(4-morpholinyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amides.
Substitution: The morpholine ring allows for nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace specific atoms or groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Halides, alkoxides; reactions are conducted in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, often under reflux conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 2-Propenamide, N-[2-(4-morpholinyl)ethyl]-
Scientific Research Applications
2-Propenamide, N-[2-(4-morpholinyl)ethyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of polymers and copolymers with specific properties.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceutical compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals, adhesives, and coatings due to its unique reactivity and stability.
Mechanism of Action
The mechanism of action of 2-Propenamide, N-[2-(4-morpholinyl)ethyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The morpholine ring plays a crucial role in binding to these targets, leading to the modulation of their activity. The compound can inhibit or activate various biochemical pathways, depending on its structure and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Diacetone acrylamide (DAAM): Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
N-(2-Hydroxyethyl)acrylamide (HEAA): Shares the acrylamide backbone but has a hydroxyethyl group instead of the morpholine ring.
N-(2-Dimethylaminoethyl)acrylamide (DMAEA): Contains a dimethylaminoethyl group, resulting in different reactivity and uses.
Uniqueness
2-Propenamide, N-[2-(4-morpholinyl)ethyl]- is unique due to the presence of the morpholine ring, which imparts specific chemical properties and reactivity. This makes it particularly valuable in applications requiring stable complexes and specific interactions with biological molecules.
Properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-2-9(12)10-3-4-11-5-7-13-8-6-11/h2H,1,3-8H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCUDBBUDRNSKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCN1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30437148 | |
| Record name | 2-Propenamide, N-[2-(4-morpholinyl)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13276-17-0 | |
| Record name | 2-Propenamide, N-[2-(4-morpholinyl)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


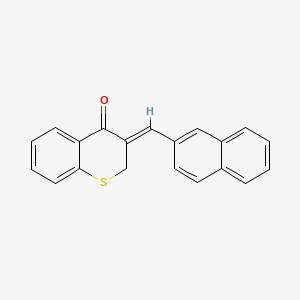
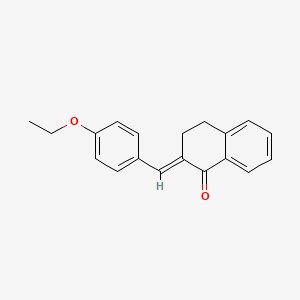
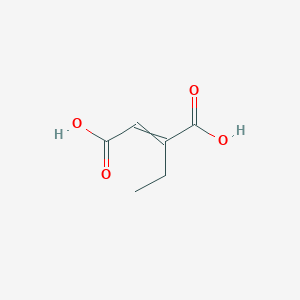
![4-[3-(Trifluoromethyl)pyridin-2-yl]morpholine-2-carboxylic acid](/img/structure/B1651617.png)


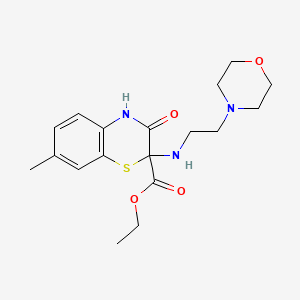
![2-Methyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B1651623.png)
